Diallyl succinate
Overview
Description
Diallyl succinate is a chemical compound that is part of a broader class of dialkyl succinates. These compounds are typically derived from succinic acid and have various applications in the chemical industry, including the synthesis of polymers and as intermediates in organic synthesis. The research on dialkyl succinates, including diallyl succinate, spans from their synthesis to their use in creating polymers with specific properties.
Synthesis Analysis
The synthesis of dialkyl succinates can be achieved through different routes. One method involves the photochemical decarbonylation of crystalline dialkyl 1,3-acetonedicarboxylates, which yields dialkyl succinates, including diallyl succinate, in high chemical yields . Another approach for synthesizing dialkyl succinates is through a one-pot condensation reaction involving dialkyl acetylenedicarboxylates, trialkylphosphites, and thiouracil derivatives . Additionally, dialkyl succinates can be synthesized from reactions involving alkylthiols, triphenyl phosphite, and dialkyl acetylenedicarboxylates , or from the reaction of malononitrile, dialkyl acetylenedicarboxylates, and triphenylphosphine .
Molecular Structure Analysis
The molecular structure of diallyl succinate and related compounds is characterized by the presence of succinate as the central moiety, with various substituents attached to it. The structure of these compounds has been elucidated using spectroscopic methods such as high-field 1H, 13C, and 31P NMR spectroscopy, as well as IR spectral data . The presence of stereogenic centers in these molecules can lead to the formation of diastereomers, as observed in the synthesis of dialkyl 2-(diphenoxyphosphoryl)-3-(alkylthio)succinates .
Chemical Reactions Analysis
Diallyl succinate and its derivatives undergo various chemical reactions, which are essential for their applications in polymer synthesis and other areas. For instance, diallyl 2-substituted succinates can undergo intramolecular cyclization during polymerization, leading to the formation of low molecular weight prepolymers . The degree of cyclization and the properties of the resulting prepolymers are influenced by the structure of the substituents on the succinate .
Physical and Chemical Properties Analysis
The physical and chemical properties of diallyl succinate polymers are influenced by the structure of the succinate and its substituents. For example, the dynamic mechanical properties and glass transition temperatures of crosslinked polymers derived from diallyl succinate monomers are affected by the mobility of the ring structure and its homologous structures . By modifying the substituents at specific positions on the diallyl succinate, it is possible to control the mobility of the ring structure and, consequently, the properties of the crosslinked polymers .
Scientific Research Applications
Pseudohypoxic Preconditioning : Succinate, including diallyl succinate, is a hypoxic stress signal metabolite. When introduced into the body via dialysis solutions, it inhibits prolylhydroxylases, stabilizing hypoxia-inducible factor (HIF) and triggering many HIF-mediated effects. This suggests that succinate-containing solutions can act as pseudohypoxic preconditioners, beneficially impacting clinical and biochemical parameters in patients undergoing hemodialysis (Голубев & Смирнов, 2017).
Protection Against Oxidative Damage : Studies on diallyl sulfides (e.g., diallyl disulfide) indicate their protective role against oxidative damage. For instance, diallyl disulfide showed a therapeutic effect in reducing lead-induced testicular toxicity by improving spermatogenesis, antioxidative status, and regulating testicular apoptosis and aromatase expression in rats (Hassan et al., 2019).
Cancer Chemoprevention : Diallyl trisulfide, a related compound, has been shown to suppress androgen receptor function in prostate cancer cells, suggesting its potential as a cancer chemopreventive agent (Stan & Singh, 2009).
Metabolic Syndrome and Cardioprotection : In a study on rats with metabolic syndrome, diallyl trisulfide improved cardiac function, reduced oxidative stress, and positively influenced gene expression related to endothelial nitric oxide synthase and superoxide dismutase (Jeremić et al., 2020).
Anticancer Properties : Diallyl disulfide has been found to suppress proliferation and induce apoptosis in gastric cancer through up-regulation of miR-200b and miR-22, targeting the Wnt-1 signaling pathway (Tang et al., 2013).
Neuroprotective Effects : In a study with a transgenic mouse model of amyotrophic lateral sclerosis, diallyl trisulfide demonstrated neuroprotective effects, prolonging disease duration and extending lifespan (Guo et al., 2011).
Antimicrobial Activity : Diallyl sulfides such as diallyl disulfide and diallyl trisulfide exhibit protective functions against methicillin-resistant Staphylococcus aureus (MRSA) infection, suggesting their potential as therapeutic agents for MRSA treatment (Tsao, Hsu, & Yin, 2003).
Role in Apoptosis and Cancer Therapy : The generation of reactive oxygen species (ROS) and inhibition of cell migration by diallyl trisulfide has been studied, highlighting its critical role in apoptosis induction and potential as a cancer treatment (Chandra-Kuntal, Lee, & Singh, 2013).
Antiviral Activity : Diallyl trisulfide exhibited anti-viral activity against H9N2 avian influenza virus, reducing viral loads and modulating immune responses in both in vitro and in vivo studies (Ming et al., 2021).
Breast Cancer Cell Growth Inhibition : Diallyl disulfide inhibited growth in various human breast cancer cell lines, suggesting its potential as an anti-cancer agent for both hormone-dependent and independent breast cancers (Nakagawa et al., 2001).
Future Directions
properties
IUPAC Name |
bis(prop-2-enyl) butanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-4H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABAXTXIECRCKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061287 | |
Record name | Butanedioic acid, di-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl succinate | |
CAS RN |
925-16-6 | |
Record name | 1,4-Di-2-propen-1-yl butanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diallyl succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diallyl succinate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20965 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanedioic acid, 1,4-di-2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanedioic acid, di-2-propenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diallyl succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIALLYL SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT9NLX4PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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